N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Description
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine core substituted with a 2-aminoethyl group in the (S)-configuration and an acetamide moiety.
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11-7-9-3-2-5-12(9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPMNOFBDALPDW-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can be achieved through several methods. One common approach involves the reaction of pyrrolidine derivatives with acetamide under specific conditions. For example, the treatment of substituted pyrrolidines with acetamide in the presence of a catalyst can yield the desired compound. The reaction conditions typically include controlled temperature and pH to ensure the formation of the target product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Industrial Production Methods
In industrial settings, optimization techniques such as continuous flow reactors and advanced purification methods are employed to enhance yield and purity.
Scientific Research Applications
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide has several notable applications:
Chemistry
- Building Block for Complex Molecules : Utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology
- Modulation of Biological Pathways : Investigated for its potential role in neurotransmitter systems and enzyme activities.
Medicine
- Therapeutic Potential in Neurological Disorders : Explored for applications in treating conditions such as depression and anxiety due to its structural similarity to neurotransmitters.
Industry
- Production of Specialty Chemicals : Acts as an intermediate in various industrial products.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.
- Neurotransmitter Modulation : Influences dopaminergic and serotonergic pathways, indicating possible neuroprotective effects.
Case Study 1: Neuroprotective Potential
A study evaluated the compound's ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential for further research in neurodegenerative diseases.
Case Study 2: Antimicrobial Evaluation
A comparative study involving various pyrrolidine derivatives assessed their antibacterial activity against common pathogens. While specific results for this compound were not detailed, related compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 75 | Antibacterial (Gram-positive) |
| 2,4,6-Tripyrrolidinochlorobenzene | <125 | Antibacterial (Gram-negative) |
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide ()
- Structure : Differs by an N-isopropyl substitution on the acetamide nitrogen.
- This modification may alter target selectivity compared to the parent compound.
- Status : Discontinued, indicating possible synthetic challenges or unfavorable pharmacokinetics .
2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide ()
- Structure : Contains a methyl group on the pyrrolidine nitrogen and the acetamide nitrogen.
- Molecular Formula : C9H19N3O (vs. target compound’s estimated C9H18N3O).
(S)-N-((1-(2-Chloroacetyl)pyrrolidin-2-yl)methyl)acetamide ()
- Structure: Substitutes the 2-aminoethyl group with a chloroacetyl moiety.
- Molecular Formula : C9H15ClN2O2.
- Impact: The electron-withdrawing chlorine atom increases electrophilicity, possibly enhancing reactivity in covalent binding or prodrug activation. However, it may introduce toxicity risks absent in the aminoethyl analog .
GPR139 Agonists (20a-l Series, )
- Structure : Features a pyrrolo[1,2-d][1,2,4]triazin-4-one core instead of pyrrolidine.
- Example : Compound 20a (methoxyphenyl substituent) has 40% yield and 99.4% purity.
- Impact : The triazine ring and aryl groups improve π-π stacking interactions, likely enhancing GPR139 affinity. In contrast, the target compound’s simpler structure may offer synthetic advantages but lower specificity .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated via fragment-based methods.
Key Observations :
- The target compound’s aminoethyl group balances solubility (via protonation) and moderate lipophilicity, favoring oral bioavailability.
- Chloroacetyl and N-isopropyl analogs trade solubility for increased LogP, risking metabolic instability or toxicity.
- GPR139 agonists’ high LogP aligns with CNS targeting but complicates aqueous solubility .
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic compound that has garnered significant attention due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring and an acetamide functional group, contributing to its unique biological properties. The molecular formula is C₁₀H₂₁N₃O, with a molecular weight of approximately 199.29 g/mol. The structural complexity of this compound enhances its potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₂₁N₃O |
| Molecular Weight | 199.29 g/mol |
| Structural Features | Pyrrolidine ring, acetamide group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways.
Potential Mechanisms Include:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to neurotransmitter receptors, affecting neurotransmission and potentially influencing mood and cognition.
Biological Activities
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Some studies suggest that pyrrolidine derivatives exhibit antibacterial properties against various pathogens. For instance, compounds related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
Case Studies and Research Findings
- Antibacterial Studies : Research published in the MDPI journal indicates that pyrrolidine derivatives show promising antibacterial activity. For example, specific derivatives demonstrated MIC values lower than traditional antibiotics against Staphylococcus aureus and E. coli .
- Neuropharmacological Effects : A study investigating the neuropharmacological properties of this compound found that it could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- Synthetic Applications : The compound serves as a key building block in organic synthesis, facilitating the development of more complex pharmaceuticals . Its unique structure allows for various chemical modifications to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
